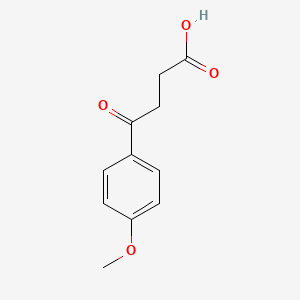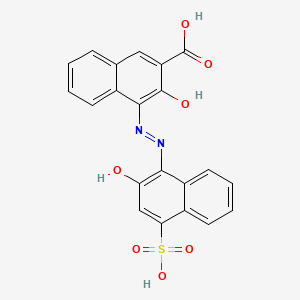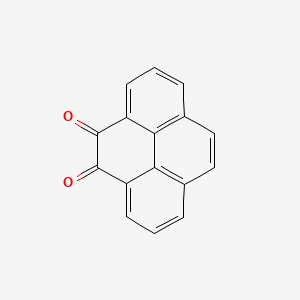
Pireno-4,5-diona
Descripción general
Descripción
Pyrene-4,5-dione is a heterocyclic compound belonging to the group of polyaromatic hydrocarbons (PAHs). It is a colorless, crystalline solid that is soluble in organic solvents. Pyrene-4,5-dione is of particular interest due to its unique properties and potential applications in a variety of scientific fields. It is used as a building block for the synthesis of other molecules and has been studied for its potential use in biochemistry, pharmacology, and material science.
Aplicaciones Científicas De Investigación
Poliamidas Electroactivas
La pireno-4,5-diona se utiliza en la síntesis de poliamidas electroactivas. Estos polímeros incorporan cromóforos de pireno como grupos colgantes, que son conocidos por su característica fluorescencia. Exhiben buena solubilidad en solventes orgánicos polares y pueden formar películas transparentes. Estas poliamidas tienen estados dopables tanto p como n, lo que indica su posible uso en aplicaciones electrónicas .
Formación de Excímeros
El compuesto está involucrado en la formación de excímeros, que son complejos excitados formados por la interacción de una molécula excitada con una molécula en estado fundamental. Esta propiedad es significativa en el estudio de las interacciones moleculares y se puede aplicar en el desarrollo de materiales avanzados con propiedades ópticas únicas .
Electrónica Orgánica
La this compound sirve como un bloque de construcción básico para la construcción de marcos orgánicos covalentes (COFs). Estos marcos pueden formar pirazaacenos fusionados a pireno, que son valiosos en aplicaciones electrónicas orgánicas debido a sus propiedades mejoradas de transporte de carga .
Fluoróforos Orgánicos Funcionales
Los investigadores han explorado la autocondensación de la this compound como un enfoque para generar fluoróforos orgánicos funcionales. Estos fluoróforos son importantes en el campo de la bioimagen y el diagnóstico, ya que se pueden utilizar para etiquetar y rastrear moléculas biológicas .
Química Supramolecular
El núcleo de pireno, incluidos los derivados como la this compound, es un componente valioso en la química supramolecular. Sus propiedades fotofísicas y electrónicas lo hacen adecuado para el diseño de arquitecturas moleculares que pueden tener aplicaciones en la detección, la catálisis y el reconocimiento molecular .
Estudio de Interacciones No Covalentes
La this compound y sus derivados se utilizan para estudiar interacciones no covalentes en el empaquetamiento de cristales. Estos estudios son cruciales para comprender las características estructurales y electrónicas de los materiales, que pueden influir en su aplicación en la electrónica orgánica y los dispositivos optoelectrónicos .
Mecanismo De Acción
Target of Action
Pyrene-4,5-dione (PDO), bearing a 1,2-dione functional group, is an oxidized polycyclic aromatic hydrocarbon (PAH) pyrene . It is primarily used in the field of materials, supramolecular and biological chemistry due to its photophysical properties . It is particularly attractive for its delayed appearance of fluorescence, obvious solvent discoloration, and a high tendency to form active excimer .
Mode of Action
PDO interacts with its targets through its photophysical properties. It has a high tendency to form an active excimer, which is a complex formed by an excited molecule and a molecule in the ground state . This interaction results in the delayed appearance of fluorescence and obvious solvent discoloration .
Biochemical Pathways
It is known that bacteria metabolize pyrene into an epoxide by introducing an oxygen molecule into the aromatic ring to finally form an arene epoxide intermediate . This intermediate is subsequently transformed to trans dihydrodiol .
Pharmacokinetics
It is known that pdo is a basic building block for constructing covalent organic frameworks (cofs) to form pyrene-fused pyrazaacenes in organic electronic applications . This suggests that it may have unique distribution and metabolism properties.
Result of Action
PDO is used as a starting material to prepare highly efficient blue light-emitting materials . For example, 9-Phenyl-10-(4-(pyren-1-yl)phenyl)-9H-pyreno[4,5-d]imidazole (PyPI-Py), prepared by using PDO, is used as the active layer material in non-doped blue OLEDs . These OLEDs exhibit excellent performance with a maximum brightness of 75,687 cd m−2, a maximum current efficiency of 13.38 cd A−1, and a maximum external quantum efficiency (η ext) of 8.52% .
Action Environment
The action of PDO can be influenced by environmental factors. For example, the formation of the active excimer and the resulting fluorescence can be affected by the solvent used . Additionally, the reaction conditions, such as temperature and the presence of a catalyst, can influence the synthesis and subsequent actions of PDO .
Direcciones Futuras
The future studies on the anaerobic degradation of Pyrene-4,5-dione would be a great initiative to understand and address the degradation mechanism pathway . The use of the combination of various strains of anaerobic fungi and a fungi consortium and anaerobic bacteria is recommended to achieve maximum efficiency of the Pyrene-4,5-dione biodegradation mechanism .
Análisis Bioquímico
Biochemical Properties
Pyrene-4,5-dione plays a significant role in the degradation of pyrene by certain bacterial species. For instance, Mycobacterium sp. strain KMS utilizes pyrene-4,5-dione as an intermediate in the catabolic pathway of pyrene degradation . The compound interacts with several enzymes, including aromatic-ring-hydroxylating dioxygenase, which oxidizes pyrene to cis-4,5-pyrene-dihydrodiol. Other enzymes involved in this pathway include dihydrodiol dehydrogenase, oxidoreductase, and epoxide hydrolase . These interactions are crucial for the biotransformation of pyrene into less toxic compounds.
Cellular Effects
Pyrene-4,5-dione influences various cellular processes, particularly in the context of its degradation. In bacterial cells, the presence of pyrene-4,5-dione induces the expression of enzymes involved in the pyrene degradation pathway . This induction affects cellular metabolism by facilitating the breakdown of pyrene into intermediate compounds. Additionally, pyrene-4,5-dione has been shown to interact with proteins such as cytochrome P450, which plays a role in the oxidative metabolism of PAHs .
Molecular Mechanism
At the molecular level, pyrene-4,5-dione exerts its effects through binding interactions with specific enzymes and proteins. The compound acts as a substrate for aromatic-ring-hydroxylating dioxygenase, leading to the formation of cis-4,5-pyrene-dihydrodiol . This intermediate is further processed by dihydrodiol dehydrogenase and other enzymes, resulting in the production of phenanthrene-4,5-dicarboxylic acid and other metabolites . These reactions are essential for the detoxification of pyrene and its derivatives.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyrene-4,5-dione have been observed to change over time. The compound is relatively stable under controlled conditions, but its degradation can be influenced by factors such as the presence of specific bacterial strains and environmental conditions . Long-term studies have shown that pyrene-4,5-dione can accumulate as an end product in some bacterial cultures, while in others, it is further degraded into less toxic compounds .
Dosage Effects in Animal Models
The effects of pyrene-4,5-dione in animal models vary with different dosages. Studies have shown that higher concentrations of pyrene-4,5-dione can lead to increased developmental toxicity, including yolk sac and pericardial edemas, and craniofacial malformations . These adverse effects highlight the importance of understanding the dosage-dependent toxicity of pyrene-4,5-dione in biological systems.
Metabolic Pathways
Pyrene-4,5-dione is involved in the metabolic pathways of pyrene degradation. The compound is formed as an intermediate during the oxidation of pyrene by aromatic-ring-hydroxylating dioxygenase . It is further processed by enzymes such as dihydrodiol dehydrogenase and intradiol dioxygenase, leading to the production of phenanthrene-4,5-dicarboxylic acid and other metabolites . These metabolic pathways are crucial for the biotransformation and detoxification of pyrene.
Transport and Distribution
Within cells, pyrene-4,5-dione is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its hydrophobic nature, which allows it to interact with lipid membranes and proteins . This distribution is essential for its localization and accumulation within cellular compartments.
Subcellular Localization
Pyrene-4,5-dione’s subcellular localization is determined by its interactions with cellular components. The compound has been shown to localize in various subcellular fractions, including the cytosol and microsomes . These interactions are important for its activity and function within cells, as they influence the compound’s accessibility to enzymes and other biomolecules involved in its metabolism.
Propiedades
IUPAC Name |
pyrene-4,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O2/c17-15-11-5-1-3-9-7-8-10-4-2-6-12(16(15)18)14(10)13(9)11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCATVQPENLMQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)C(=O)C4=CC=CC(=C43)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211223 | |
| Record name | Pyrene-4,5-quinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6217-22-7 | |
| Record name | 4,5-Pyrenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6217-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrene-4,5-quinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006217227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrene-4,5-quinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



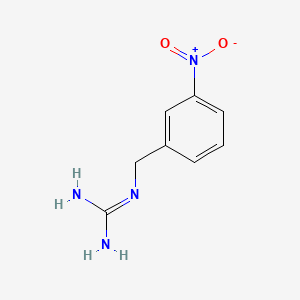
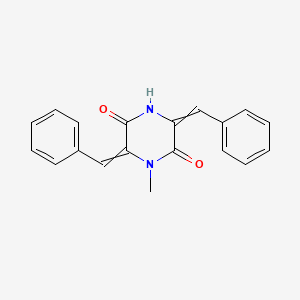
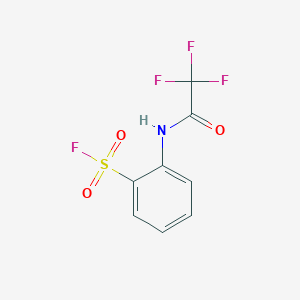
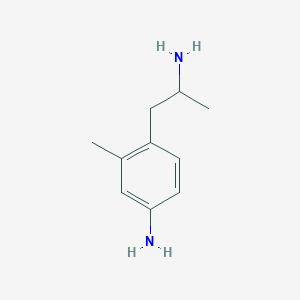
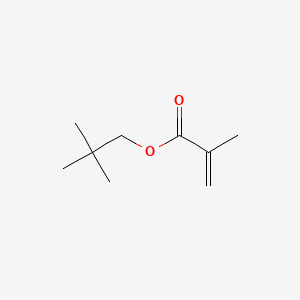
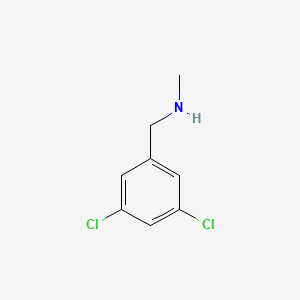
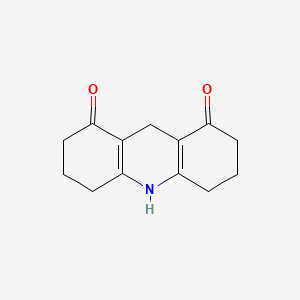
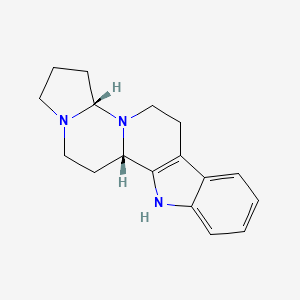
![N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1221767.png)


![Butanedioic acid, sulfo-, 4-[2-[(12-hydroxy-1-oxo-9-octadecenyl)amino]ethyl] ester, disodium salt](/img/structure/B1221771.png)
